Oroxin A

Vue d'ensemble

Description

Applications De Recherche Scientifique

Oroxin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying flavonoid chemistry and synthesis.

Biology: Investigated for its role in modulating biological pathways and cellular processes.

Medicine: Explored for its therapeutic potential in treating cancer, diabetes, and lipid metabolism disorders.

Industry: Utilized in the development of natural antioxidant products and as a lead compound for drug development

Mécanisme D'action

Target of Action

Oroxin A, a major component of Oroxylum indicum, primarily targets Sterol Regulatory Element-Binding Proteins (SREBPs), which are transcription factors that regulate lipid homeostasis . It also interacts with the Low-Density Lipoprotein Receptor (LDLR) and AMP-activated protein kinase (AMPK) . These targets play crucial roles in lipid metabolism and energy homeostasis.

Mode of Action

This compound interacts with its targets to modulate lipid metabolism. It inhibits the expression of SREBP1 and SREBP2, thereby reducing the expression of Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FASN), and 3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGCR) . These enzymes are involved in the synthesis of triglycerides and cholesterol. Additionally, this compound binds to LDLR and enhances the phosphorylation of AMPK .

Biochemical Pathways

This compound affects several biochemical pathways related to lipid metabolism. By inhibiting the expression of SREBPs, it downregulates the ACC and FASN pathways involved in triglyceride synthesis, and the HMGCR pathway involved in cholesterol synthesis . The binding of this compound to LDLR and the subsequent increase in AMPK phosphorylation further modulate these lipid synthesis pathways .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Some studies have used sensitive and rapid methodologies for the quantification of this compound and its metabolites in rats .

Result of Action

The action of this compound results in improved lipid metabolism under non-insulin-resistant conditions. It improves plasma and hepatic lipid profiles and enhances the lipid-lowering action of atorvastatin . This compound reduces the total triglyceride level by inhibiting SREBP1 expression and reducing the expression of ACC and FASN. It also reduces the total cholesterol level by inhibiting SREBP2 expression and reducing HMGCR expression .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the orexin system, which this compound is part of, receives a variety of signals related to environmental, physiological, and emotional stimuli . These signals can modulate the action, efficacy, and stability of this compound.

Safety and Hazards

Oroxin A is intended for research and development use by, or directly under the supervision of, a technically qualified individual . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. It should be kept away from drains, water courses, or the soil .

Orientations Futures

Oroxin A has shown potential in improving the lipid profiles of diabetic and insulin-resistant (IR) rats . It has also been found to alleviate myocardial ischemia/reperfusion injury induced inflammation and pyroptosis in vivo and in vitro . Therefore, more research on the efficacy and mechanism of this compound under non-IR conditions is needed .

Analyse Biochimique

Biochemical Properties

Oroxin A interacts with several enzymes, proteins, and other biomolecules. It modulates important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules, such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc . These interactions play a pivotal role in the biochemical reactions involving this compound.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It improves survival rates, enhances neurological functions, mitigates neuronal death and brain edema, and attenuates the inflammatory response . These effects are linked to the suppression of microglial activation . This compound also diminishes ferroptosis in neuronal cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a partial PPARγ agonist that can activate PPARγ transcriptional activation . It also exhibits an inhibitory activity against α-glucosidase and an antioxidant capacity . Furthermore, it facilitates the translocation of nuclear factor erythroid 2-related factor 2 (Nrf-2) from the cytoplasm to the nucleus, thereby activating the Nrf2/GPX4 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time. After subarachnoid hemorrhage, the findings indicated an increase in iron levels in the hemisphere after 48 h, and the presence of this compound prevented the buildup of iron .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to improve disordered lipid metabolism under non-insulin resistance conditions, improve plasma and hepatic lipid profiles, and enhance the lipid-lowering action of atorvastatin .

Metabolic Pathways

This compound is involved in several metabolic pathways. It modulates the nuclear transcriptional activity of SREBPs by binding to LDLR proteins and increasing AMPK phosphorylation, thereby reducing lipid synthesis .

Subcellular Localization

It has been found to modulate the nuclear transcriptional activity of SREBPs , suggesting that it may localize to the nucleus

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Oroxin A peut être synthétisé par une nouvelle méthode écologique impliquant un processus en une seule étape et deux étapes à partir de la baïcaline, un précurseur naturellement abondant et peu coûteux. Les étapes clés comprennent l'estérification méthylique de la baïcaline suivie d'une réduction à l'aide de borohydrure de sodium, ce qui donne un rendement satisfaisant en this compound .

Méthodes de production industrielle : La production industrielle d'this compound s'appuie sur la même voie de synthèse, optimisée pour la faisabilité à grande échelle. Cette méthode est avantageuse en raison de sa simplicité, de sa rentabilité et de son impact environnemental minimal .

Analyse Des Réactions Chimiques

Types de réactions : Oroxin A subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former de l'oroxyline A.

Réduction : La réduction d'this compound peut produire de l'oroxyloside.

Substitution : this compound peut participer à des réactions de substitution, notamment celles impliquant ses groupes hydroxyle

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Le borohydrure de sodium est fréquemment utilisé comme agent réducteur.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans des conditions basiques ou acides

Principaux produits :

Oxydation : Oroxyline A

Réduction : Oroxyloside

Substitution : Différents dérivés substitués selon les réactifs utilisés

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et la synthèse des flavonoïdes.

Biologie : Investigated for its role in modulating biological pathways and cellular processes.

Médecine : Exploré pour son potentiel thérapeutique dans le traitement du cancer, du diabète et des troubles du métabolisme lipidique.

Industrie : Utilisé dans le développement de produits antioxydants naturels et comme composé de tête pour le développement de médicaments

5. Mécanisme d'action

This compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Agoniste partiel de PPARγ : this compound active l'activation transcriptionnelle de PPARγ en s'amarrant au domaine de liaison au ligand de la protéine PPARγ

Inhibition de l'α-glucosidase : this compound présente une activité inhibitrice contre l'α-glucosidase, contribuant à ses effets antidiabétiques

Activité antioxydante : this compound a une capacité antioxydante significative, réduisant le stress oxydatif dans les cellules

Modulation des voies de signalisation : this compound module des voies de signalisation clés, notamment NF-κB, MAPK, ERK1/2, Wnt/β-catenin et PTEN/PI3K/Akt, qui jouent un rôle crucial dans les maladies chroniques.

Comparaison Avec Des Composés Similaires

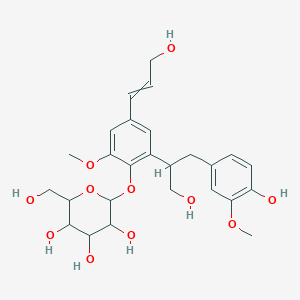

Oroxin A est unique parmi les flavonoïdes en raison de sa structure moléculaire spécifique et de sa bioactivité. Des composés similaires comprennent :

Oroxyline A : Un autre flavonoïde dérivé de l'Oroxylum indicum avec des propriétés antioxydantes et anticancéreuses similaires.

Baïcaléine : Un flavonoïde doté de fortes activités anti-inflammatoires et anticancéreuses.

Wogonine : Connu pour ses effets anti-inflammatoires et neuroprotecteurs.

Scutellaréine : Présente des propriétés antioxydantes et anti-inflammatoires.

This compound se distingue par son activité d'agoniste partiel de PPARγ et sa capacité à moduler plusieurs voies de signalisation, ce qui en fait un candidat prometteur pour les applications thérapeutiques .

Propriétés

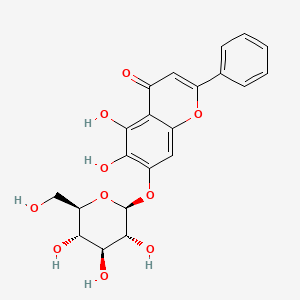

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKDIRUZHOIOM-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904521 | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-78-8 | |

| Record name | Baicalein-7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.